3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide
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Description
3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic organic compound that features a complex structure combining an indole moiety, a fluorophenyl group, and an oxazole ring
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide are largely determined by its indole nucleus. Indole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can be complex and multifaceted, involving various types of bonding and intermolecular forces .
Cellular Effects
The cellular effects of this compound are diverse and can influence various cellular processes. This compound can impact cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. This can include binding interactions with proteins and enzymes, inhibition or activation of enzymatic activity, and changes in gene expression . The exact details of these mechanisms are complex and can depend on a variety of factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This can include changes in the compound’s stability and degradation, as well as long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . This can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can involve various transporters or binding proteins . This can also include effects on the compound’s localization or accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function . This can include targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a halogenation reaction, where a fluorine atom is substituted onto the phenyl ring.
Construction of the Oxazole Ring: The oxazole ring is typically formed via a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Coupling Reactions: The final step involves coupling the indole and oxazole moieties through an amide bond formation, often using reagents like carbodiimides (e.g., DCC) and catalysts like DMAP.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated synthesis
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-13-12-19(25-27-13)24-20(26)11-10-17-16-4-2-3-5-18(16)23-21(17)14-6-8-15(22)9-7-14/h2-9,12,23H,10-11H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBUSZGGVRRJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920736-62-5 |
Source
|
Record name | 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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